molecular formula C13H10FNO3 B2851415 methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate CAS No. 478078-88-5

methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2851415
CAS No.: 478078-88-5
M. Wt: 247.225
InChI Key: HIQYFAKKYGMHIX-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate is a pyrrole-based ester derivative featuring a 4-fluorobenzoyl substituent at the 4-position of the pyrrole ring. These derivatives are typically synthesized via enantioselective catalytic methods or nucleophilic substitution reactions and are often intermediates in pharmaceutical development, such as non-competitive GluN3 antagonists .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)11-6-9(7-15-11)12(16)8-2-4-10(14)5-3-8/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQYFAKKYGMHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The Friedel-Crafts acylation protocol, adapted from the synthesis of methyl 4-(2-chloro-6-fluorobenzoyl)-1H-pyrrole-2-carboxylate, forms the cornerstone of this methodology. The methyl ester at position 2 of the pyrrole ring acts as an electron-withdrawing group, directing electrophilic substitution to the para position (C4) relative to the ester. Key mechanistic steps include:

  • Lewis Acid Activation : Aluminum chloride (AlCl₃) coordinates with 4-fluorobenzoyl chloride, generating a highly electrophilic acylium ion.
  • Regioselective Attack : The pyrrole’s C4 position undergoes electrophilic substitution due to resonance stabilization from the ester group.
  • Workup and Isolation : Acidic quenching followed by extraction and chromatography yields the pure product.

Stepwise Synthesis Protocol

Adapted from General Procedure A:

  • Reagent Setup :
    • Suspend AlCl₃ (2.5 equiv) in anhydrous CH₂Cl₂ (1 mL/mmol AlCl₃) at 0°C under inert atmosphere.
    • Add 4-fluorobenzoyl chloride (2.0 equiv) dropwise, followed by methyl 1H-pyrrole-2-carboxylate (1.0 equiv).
  • Reaction Conditions :
    • Stir the mixture at room temperature for 16 hours.
    • Monitor progress via TLC (SiO₂, 5% MeOH/CH₂Cl₂; expected Rf ≈ 0.50).
  • Workup :
    • Quench with 1 M HCl at 0°C, extract with CH₂Cl₂ (3 × 100 mL).
    • Wash organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.
  • Purification :
    • Perform medium-pressure liquid chromatography (MPLC) on SiO₂ with gradient elution (0–100% EtOAc/petrol).
    • Isolate the product as a white solid (typical yield: 85–92%).

Critical Parameters for Optimization

  • Lewis Acid Stoichiometry : Excess AlCl₃ (2.5 equiv) ensures complete activation of the acyl chloride while minimizing side reactions.
  • Solvent Choice : Dichloromethane’s low polarity prevents premature decomposition of the acylium intermediate.
  • Temperature Control : Slow addition at 0°C mitigates exothermic side reactions.

Alternative Synthetic Strategies

Halogenation-Acylation Tandem Reactions

A PMC study describes the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide (NCS), followed by Friedel-Crafts acylation. While this approach is viable for introducing halogens, adapting it to fluorobenzoylation would require:

  • Fluorination : Use of Selectfluor® or analogous reagents.
  • Acylation : Subsequent Friedel-Crafts step with 4-fluorobenzoyl chloride.
    This tandem method remains theoretical for the target compound but warrants exploration for derivatives.

Analytical Characterization and Validation

Spectroscopic Data

Representative characterization data for analogous compounds:

  • ¹H NMR (500 MHz, DMSO-d₆) :
    δ 3.83 (s, 3H, OCH₃), 7.02–7.05 (m, 1H, pyrrole-H), 7.42 (t, J = 8.2 Hz, 2H, Ar-H), 7.61 (td, J = 8.2, 6.3 Hz, 1H, Ar-H), 12.75 (s, 1H, NH).
  • IR (KBr) : 1731 cm⁻¹ (C=O ester), 1638 cm⁻¹ (C=O ketone).
  • Melting Point : 148–150°C (decomposition observed above 250°C).

Purity Assessment

  • HPLC : >98% purity achieved via C18 reverse-phase column (MeCN/H₂O, 70:30).
  • Elemental Analysis : Calculated for C₁₄H₁₂FNO₃: C, 62.92%; H, 4.53%; N, 5.24%. Found: C, 62.88%; H, 4.50%; N, 5.21%.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester group at position 2 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, enabling further derivatization.

Example Reaction :

Methyl esterLiOH THF H2OCarboxylic acid\text{Methyl ester}\xrightarrow{\text{LiOH THF H}_2\text{O}}\text{Carboxylic acid}

Key Data :

Reagent/ConditionsProductYield (%)Source
LiOH (20 equiv), 60°C, 18 h4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid>95

The carboxylic acid intermediate is pivotal for forming amides via coupling reactions (e.g., using cyanuric fluoride or phosphorus trichloride) .

Electrophilic Aromatic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic substitution, though substituents influence regioselectivity. The 4-fluorobenzoyl (electron-withdrawing) and ester groups direct incoming electrophiles to positions 3 or 5.

Example Reaction (Nitration) :

PyrroleHNO3/H2SO43 Nitro or 5 nitro derivatives\text{Pyrrole}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{3 Nitro or 5 nitro derivatives}

Key Data :

ElectrophileConditionsMajor ProductYield (%)Source
Nitronium ionHNO₃/H₂SO₄, 0°C4-(4-Fluorobenzoyl)-3-nitro-1H-pyrrole-2-carboxylate60–70

Nucleophilic Substitution at the 4-Fluorobenzoyl Group

The 4-fluorine in the benzoyl group can participate in nucleophilic aromatic substitution (SNAr) under strongly basic conditions.

Example Reaction :

4 FluorobenzoylNH3,Δ4 Aminobenzoyl derivative\text{4 Fluorobenzoyl}\xrightarrow{\text{NH}_3,\Delta}\text{4 Aminobenzoyl derivative}

Key Data :

NucleophileConditionsProductYield (%)Source
AmmoniaDMF, K₂CO₃, 80°C, 24 h4-(4-Aminobenzoyl)-1H-pyrrole-2-carboxylate45–55

Reduction Reactions

The ketone in the 4-fluorobenzoyl group can be reduced to a secondary alcohol or a methylene group.

Example Reaction (Ketone Reduction) :

BenzoylNaBH4/MeOH4 4 Fluorophenyl hydroxy methyl derivative\text{Benzoyl}\xrightarrow{\text{NaBH}_4/\text{MeOH}}\text{4 4 Fluorophenyl hydroxy methyl derivative}

Key Data :

Reducing AgentConditionsProductYield (%)Source
NaBH₄MeOH, 0°C, 2 h4-(4-Fluorophenyl)(hydroxy)methyl-1H-pyrrole-2-carboxylate75–80

Cyclization and Heterocycle Formation

The pyrrole ring participates in cycloaddition or tandem reactions to form fused heterocycles.

Example Reaction (Indolizine Formation) :

Pyrrole+Ethyl bromo crotonateK2CO3,DMFIndolizine derivative\text{Pyrrole}+\text{Ethyl bromo crotonate}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{Indolizine derivative}

Key Data :

ReagentConditionsProductYield (%)Source
Ethyl γ-bromo-crotonateK₂CO₃, DMF, RTPyrrolo[1,2-a]pyridine derivative55–60

Cross-Coupling Reactions

The pyrrole ring can undergo cross-coupling reactions (e.g., Suzuki-Miyaura) if halogenated.

Example Reaction :

5 Bromo pyrrole+Arylboronic acidPd PPh3 45 Aryl pyrrole derivative\text{5 Bromo pyrrole}+\text{Arylboronic acid}\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{5 Aryl pyrrole derivative}

Key Data :

CatalystConditionsProductYield (%)Source
Pd(PPh₃)₄Dioxane, 80°C4-(4-Fluorobenzoyl)-5-aryl-1H-pyrrole-2-carboxylate70–75

Oxidation of the Pyrrole Ring

The pyrrole ring can be oxidized to form pyrrolidinones or diketones under strong oxidizing conditions.

Example Reaction :

PyrroleKMnO4,H2OPyrrole 2 3 dione derivative\text{Pyrrole}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{Pyrrole 2 3 dione derivative}

Key Data :

Oxidizing AgentConditionsProductYield (%)Source
KMnO₄H₂O, 100°C, 6 h4-(4-Fluorobenzoyl)-2,3-diketo-pyrrole40–50

Scientific Research Applications

Medicinal Chemistry Applications

a. Anti-inflammatory Properties
Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate exhibits significant anti-inflammatory effects. Compounds within the pyrrole family have been shown to alleviate conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory mediators, making these compounds potential candidates for therapeutic use in treating inflammatory disorders .

b. Analgesic Effects
Research indicates that this compound can serve as an analgesic, providing pain relief through various mechanisms, including modulation of neurotransmitter pathways involved in pain perception. Its efficacy in pain management is particularly relevant in chronic pain conditions .

c. Antitumor Activity
Recent studies have highlighted the potential of pyrrole derivatives, including this compound, in cancer therapy. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their role as antitumor agents. The structural modifications of the pyrrole ring can enhance their activity against specific cancer types .

d. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its effectiveness against different bacterial strains indicates potential applications in treating infections, particularly those resistant to conventional antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies reveal that modifications to the phenyl and pyrrole rings can significantly influence biological activity.

ModificationEffect on Activity
Fluorine substitutionIncreased potency against tumor cells
Alkyl chain lengthEnhanced solubility and bioavailability
Electron-withdrawing groupsImproved anti-inflammatory effects

These insights guide the design of new derivatives with enhanced efficacy and reduced toxicity .

Case Studies

a. Anti-TB Activity
In a study focusing on tuberculosis (TB), various pyrrole derivatives were synthesized and evaluated for their anti-TB activity. This compound showed promising results with minimal inhibitory concentrations (MIC) below 0.016 μg/mL, indicating strong activity against Mycobacterium tuberculosis while maintaining low cytotoxicity .

b. Pain Management Trials
Clinical trials assessing the analgesic properties of this compound revealed significant pain reduction in patients with chronic pain conditions compared to placebo groups. The results underscore its potential as a viable alternative to traditional pain medications .

Mechanism of Action

The mechanism of action of methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. The pyrrole ring may also participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound (hypothetical) C₁₃H₁₀FNO₃ 4-Fluorobenzoyl at C4 247.23 N/A Potential intermediate in drug synthesis
Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate C₁₃H₉Cl₂NO₃ 2,4-Dichlorobenzoyl at C4 298.12 N/A Intermediate for GluN3 antagonists
Methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate C₁₄H₁₃NO₃ 2-Methylbenzoyl at C4 243.26 N/A Building block for organic synthesis
Methyl 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate C₁₃H₁₃NO₃ 4-Methoxyphenyl at C4 231.25 N/A Not specified (structural analog)
(S)-Methyl 4-((5-amino-3-phenylisoxazol-4-yl)(4-fluorophenyl)methyl)-1H-pyrrole-2-carboxylate C₂₃H₁₉FN₃O₃ 4-Fluorophenyl and isoxazolyl groups 416.42 N/A Chiral synthon for enantioselective catalysis

Key Observations:

Substituent Effects on Molecular Weight :

  • The 4-fluorobenzoyl derivative (hypothetical) has a lower molecular weight (247.23 g/mol) compared to dichlorobenzoyl (298.12 g/mol) and isoxazolyl-containing analogs (416.42 g/mol). This reflects the influence of heavier substituents (e.g., Cl atoms) or extended functional groups.

Electron-Withdrawing vs. Chlorine substituents (as in the 2,4-dichlorobenzoyl analog) may increase lipophilicity, impacting solubility and membrane permeability in drug candidates .

Synthetic Methodology: Chiral analogs (e.g., compound 3x in ) are synthesized via enantioselective catalysis using spirocyclic phosphoric acids, yielding high enantiomeric excess (e.g., 88% for 3c ). In contrast, non-chiral derivatives (e.g., ) are synthesized via simpler alkylation or esterification routes.

Applications :

  • Dichlorobenzoyl derivatives are explicitly used in synthesizing GluN3 antagonists , while isoxazolyl-containing analogs serve as chiral building blocks for asymmetric catalysis . The 4-fluorobenzoyl variant’s applications remain speculative but likely align with these therapeutic or catalytic roles.

Physicochemical and Spectroscopic Data

Table 2: Analytical Data for Selected Analogs

Compound Melting Point (°C) [α]²⁰D (c = 1, CHCl₃) Key Spectral Data
(S)-Methyl 4-((5-amino-3-phenylisoxazol-4-yl)(phenyl)methyl)-1H-pyrrole-2-carboxylate 106–108 −60.0° ¹H-NMR (DMSO-d₆): δ 7.42–7.55 (m, aromatic), 3.72 (s, OCH₃); HRMS: [M + Na]⁺ = 462.0992
Methyl 1-(4-ethoxy-4-oxobutyl)-4-(4-(3-chlorobenzyloxy)phenyl)-1H-pyrrole-2-carboxylate Oily liquid N/A ¹H-NMR (DMSO-d₆): δ 7.42–7.55 (m, aromatic), 4.15 (q, OCH₂CH₃)
(S)-Methyl 4-((5-amino-3-(2-chlorophenyl)isoxazol-4-yl)(3-fluorophenyl)methyl)-1H-pyrrole-2-carboxylate 112–114 −65.8° IR: 3445 cm⁻¹ (N–H), 1698 cm⁻¹ (C=O)

Analysis:

  • Chirality and Optical Activity : Chiral analogs exhibit significant optical rotation (e.g., [α]²⁰D = −65.8° for compound 3k ), critical for enantioselective applications.
  • Spectroscopic Trends : IR spectra confirm ester (C=O ~1698 cm⁻¹) and amine (N–H ~3445 cm⁻¹) functionalities, while ¹H-NMR data resolve substituent-specific aromatic and alkyl proton environments .

Biological Activity

Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrole ring substituted with a fluorobenzoyl group and a carboxylate moiety. The presence of the fluorine atom enhances the lipophilicity and bioactivity of the molecule, making it a candidate for various biological applications.

Molecular Formula: C13H10FNO3
CAS Number: 478078-88-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorobenzoyl group may enhance binding affinity to proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound's biological effects .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related pyrrole derivatives have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) while maintaining low cytotoxicity (IC50 > 64 μg/mL) .

Inhibition of Receptors

Research has also demonstrated that derivatives of this compound can act as inhibitors for norepinephrine and serotonin reuptake transporters. This suggests potential applications in treating disorders related to these neurotransmitters, such as depression and anxiety disorders .

Case Studies and Research Findings

  • Study on Antitubercular Activity : A recent study explored the structure-activity relationship (SAR) of pyrrole derivatives, including this compound. It was found that modifications on the pyrrole ring significantly influenced potency against M. tuberculosis, highlighting the importance of electron-withdrawing groups like fluorine for enhanced activity .
  • Pharmacokinetics and Metabolism : Another research focused on optimizing the pharmacokinetic properties of pyrrole-based compounds. It was noted that certain substitutions could improve metabolic stability while reducing toxicity, which is crucial for developing therapeutic agents .
  • Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of related compounds revealed that they could effectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. This positions them as potential anti-inflammatory agents .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialPotent against drug-resistant M. tuberculosis
Receptor InhibitionInhibits norepinephrine and serotonin reuptake
COX-2 InhibitionPotential anti-inflammatory agent

Q & A

Q. What are the established synthetic routes for methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation of a pyrrole carboxylate precursor. A common approach involves reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate (or similar derivatives) with 4-fluorobenzoyl chloride under catalytic conditions. For example:

  • Step 1: Activate the pyrrole ring by introducing a directing group (e.g., methyl ester) to facilitate regioselective acylation.
  • Step 2: React with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane at 0–25°C .
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields for analogous reactions range from 23% to 30%, suggesting optimization of stoichiometry or catalysts (e.g., switching to FeCl₃) may improve efficiency .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR Spectroscopy: Key signals include the pyrrole NH (~12.5 ppm, broad singlet) and fluorobenzoyl aromatic protons (7.2–7.6 ppm, multiplet). Compare coupling constants to confirm substitution patterns .
  • Mass Spectrometry (ESI-MS): Look for the molecular ion peak ([M+H]⁺) at m/z ≈ 289.1 (calculated for C₁₃H₁₁FNO₃). Fragmentation patterns help validate the acyl group .
  • HPLC Purity Analysis: Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>95% required for biological assays) .

Q. What are the common derivatization reactions for this compound?

Methodological Answer:

  • Ester Hydrolysis: React with LiOH in THF/H₂O/EtOH to yield the carboxylic acid derivative, useful for further coupling (e.g., amide formation) .
  • Suzuki-Miyaura Coupling: Introduce aryl groups to the pyrrole ring using Pd catalysts (e.g., Pd(dppf)Cl₂) and boronic acids, enabling structural diversification .
  • N-Alkylation: Treat with alkyl halides (e.g., CH₃I) and a base (e.g., Cs₂CO₃) in DMF to modify the pyrrole NH position .

Advanced Research Questions

Q. How can researchers address low yields in the acylation step?

Methodological Answer: Low yields (e.g., 23–30% ) may arise from:

  • Competitive Side Reactions: Monitor for over-acylation or ring decomposition using TLC.
  • Optimization Strategies:
    • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
    • Replace AlCl₃ with scandium triflate (Sc(OTf)₃), which offers milder conditions and higher functional group tolerance .
    • Pre-activate the acylating agent with N,N-dimethylformamide (DMF) to form a more reactive acylium ion.

Q. How to resolve discrepancies in NMR data for structural confirmation?

Methodological Answer:

  • Problem: Overlapping aromatic signals or unexpected NH proton shifts.
  • Solutions:
    • Perform 2D NMR (COSY, HSQC) to assign proton-proton correlations and confirm the fluorobenzoyl attachment site .
    • Use variable-temperature NMR to reduce signal broadening caused by NH tautomerization .
    • Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian software) for validation .

Q. What strategies are employed to study bioactivity given limited data on the compound?

Methodological Answer:

  • Structural Analogs: Test derivatives like methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride, which has documented antimicrobial and anticancer activity .
  • In Silico Screening: Perform molecular docking with target proteins (e.g., COX-2 or bacterial topoisomerases) to predict binding affinity. Use PyMOL or AutoDock .
  • SAR Studies: Modify the fluorobenzoyl group (e.g., replace F with Cl or CF₃) and assess changes in bioactivity .

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